1-Boc-piperidin-4-ylideneacetic acid
Overview
Description
1-Boc-piperidin-4-ylideneacetic acid is a chemical compound with the molecular formula C12H20NO4 . It is a crystalline powder that is white to off-white in color . The IUPAC name for this compound is 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate .
Synthesis Analysis
The synthesis of this compound involves multiple steps and various reagents . For instance, one method involves the use of 1-hydroxy-7-aza-benzotriazole and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane and N,N-dimethyl-formamide . Another method involves the use of sodium hydroxide in ethanol, followed by adjustment of the pH to 4 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) group . The compound has a molecular weight of 241.28 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 387.0±35.0 °C at 760 mmHg . The compound is characterized by a high GI absorption and is considered BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.44 .Scientific Research Applications
Synthesis of Therapeutic Compounds
1-Boc-piperidin-4-ylideneacetic acid is integral in the synthesis of various therapeutic compounds. It has been used in the synthesis of GPR119 selective agonists patented as anti-obesity drugs. The compound exhibited a dose-dependent decrease in caloric intake from hyper-caloric food in a binge-eating protocol in rats and exerted an anxiolytic effect, although its exact mechanism of action is yet to be characterized (Guzmán-Rodríguez et al., 2021).
Structural and Chemical Studies
The compound is a central building block in the synthesis of novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups. These compounds were utilized in G-2 melamine dendrimers, providing insight into the reactivity of this compound compared to other similar reagents and contributing to advancements in nano-materials science (Sacalis et al., 2019).
Novel Heterocyclic Amino Acids
The compound plays a crucial role in the development and regioselective synthesis of novel heterocyclic amino acids, serving as an essential building block for both achiral and chiral compounds. This utility underlines its importance in creating diverse molecular structures for potential applications in pharmaceuticals and materials science (Matulevičiūtė et al., 2021).
Advanced Pharmaceutical Synthesis
This compound is utilized in sophisticated pharmaceutical synthesis processes, such as the development of acetyl-CoA carboxylase 1/2 non-selective inhibitors, highlighting its role in the synthesis of compounds with significant therapeutic potential (Chonan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICPNXSVAVWVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443460 | |
Record name | [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193085-24-4 | |
Record name | 1-(1,1-Dimethylethyl) 4-(carboxymethylene)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193085-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Boc-4-piperidinylidene)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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